molecular formula C15H11ClF3NO B13865344 (S)-6Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

(S)-6Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B13865344
M. Wt: 313.70 g/mol
InChI Key: VZMTWEKKZZHRRG-CQSZACIVSA-N
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Description

(S)-6Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is a complex organic compound featuring a quinolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-6Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.

Mechanism of Action

The mechanism of action of (S)-6Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropylethynyl group may contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability, while the cyclopropylethynyl group provides rigidity and potential for specific binding interactions. The chloro substituent adds to its reactivity and potential for further functionalization.

Properties

Molecular Formula

C15H11ClF3NO

Molecular Weight

313.70 g/mol

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one

InChI

InChI=1S/C15H11ClF3NO/c16-10-3-4-12-11(7-10)14(15(17,18)19,8-13(21)20-12)6-5-9-1-2-9/h3-4,7,9H,1-2,8H2,(H,20,21)/t14-/m1/s1

InChI Key

VZMTWEKKZZHRRG-CQSZACIVSA-N

Isomeric SMILES

C1CC1C#C[C@]2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

C1CC1C#CC2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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